molecular formula C9H19N3O2 B8384620 8-Guanidino-octanoic acid

8-Guanidino-octanoic acid

Cat. No.: B8384620
M. Wt: 201.27 g/mol
InChI Key: FPYQJFXRONSSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Guanidino-octanoic acid is a medium-chain fatty acid derivative featuring a guanidino (-NH-C(NH)-NH₂) functional group at the 8th carbon position of an octanoic acid backbone.

Properties

Molecular Formula

C9H19N3O2

Molecular Weight

201.27 g/mol

IUPAC Name

8-(diaminomethylideneamino)octanoic acid

InChI

InChI=1S/C9H19N3O2/c10-9(11)12-7-5-3-1-2-4-6-8(13)14/h1-7H2,(H,13,14)(H4,10,11,12)

InChI Key

FPYQJFXRONSSLJ-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)O)CCCN=C(N)N

Origin of Product

United States

Chemical Reactions Analysis

Methylation to Creatine Analogs

8-Guanidino-octanoic acid undergoes methylation via guanidinoacetate N-methyltransferase (GAMT) using S-adenosylmethionine (SAMe) as the methyl donor. This reaction produces a creatine analog critical for energy metabolism in muscle and neural tissues .

Key Data:

ParameterDetails
EnzymeGAMT
CofactorSAMe
ProductMethylated creatine derivative
Biological RoleATP regeneration in muscle

This pathway mirrors glycocyamine (guanidinoacetic acid) metabolism , suggesting evolutionary conservation in guanidino compound processing.

Enzymatic Hydrolysis

The enzyme agmatinase (AGMAT) hydrolyzes 8-guanidino-octanoic acid into guanidine and octanoic acid under physiological conditions . AGMAT exhibits specificity for linear guanidino acids but not cyclic derivatives like agmatine.

Hydrolysis Mechanism:

  • Substrate binding : The guanidino group interacts with AGMAT’s active site.

  • Nucleophilic attack : Water cleaves the C–N bond.

  • Product release : Guanidine and octanoic acid dissociate .

AGMAT’s activity is influenced by pH and metal ion cofactors (Ni²⁺/Mn²⁺) .

Chemical Hydrolysis and Oxidation

In non-enzymatic environments, 8-guanidino-octanoic acid degrades via:

  • Acid/Base-Catalyzed Hydrolysis :

    • Conditions : Elevated temperatures, extreme pH.

    • Products : Guanidine derivatives and fragmented fatty acids.

  • Oxidation :

    • Agents : Reactive oxygen species (ROS) or strong oxidizers.

    • Outcome : Formation of carbonyl or nitroso derivatives.

Stability Data:

ConditionStability
Ambient (pH 7.4)Stable for months
Acidic (pH < 3)Rapid hydrolysis
Oxidative (H₂O₂)Partial degradation in 24 hours

Interaction with Serum Proteins

Inspired by prodrug studies , 8-guanidino-octanoic acid may form covalent adducts with serum albumin via degradable linkers (e.g., ester bonds). This interaction prolongs systemic circulation, followed by hydrolysis to release the active compound.

Proposed Pathway:

  • Binding : Covalent attachment to albumin.

  • Release : Hydrolysis regenerates free 8-guanidino-octanoic acid.

  • Metabolism : Further methylation or excretion .

Comparative Reaction Table

Reaction TypeCatalytic AgentConditionsProductsReferences
MethylationGAMTPhysiologicalCreatine analog
Enzymatic HydrolysisAGMATpH 7.0–7.4, 37°CGuanidine + octanoic acid
Acid HydrolysisHCl/H₂SO₄80°C, pH < 3Fragmented guanidine products
OxidationROSOxidative stressCarbonyl derivatives

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparison

The guanidino group distinguishes 8-guanidino-octanoic acid from analogues with amino, azido, or hydroxy substituents. Key structural and functional differences are summarized below:

Table 1: Structural and Functional Properties of Octanoic Acid Derivatives
Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Features
8-Guanidino-octanoic acid Guanidino (-NH-C(NH)-NH₂) C₉H₁₉N₃O₂* ~217.27* High polarity, strong H-bonding potential
8-Aminooctanoic acid Amino (-NH₂) C₈H₁₇NO₂ 159.23 Basic properties; used in peptide synthesis
8-Azido-octanoic acid Azido (-N₃) C₈H₁₅N₃O₂ 185.22 Click chemistry applications; reactive
8-Hydroxyoctanoic acid Hydroxy (-OH) C₈H₁₆O₃ 160.21 Intermediate in drug synthesis
Sodium 8-(2-hydroxybenzamido)octanoate Benzamido (-CONH-C₆H₄-OH) C₁₅H₂₀NNaO₄ 301.32 Aryl functionality; SA score: 1.78

*Note: Values for 8-Guanidino-octanoic acid are estimated based on structural analogues.

Data Tables

Table 2: Toxicity Classification of Selected Compounds
Compound GHS Hazard Statements Pictograms
(S)-5-Guanidino-2-hydroxypentanoic acid H302, H315, H319, H335 GHS07 (Warning)
8-Azido-octanoic acid Not explicitly classified N/A
8-Aminooctanoic acid No hazards listed None

Q & A

Q. Key considerations :

  • Replicate syntheses under identical conditions to ensure reproducibility.
  • Compare results with published protocols to identify deviations .

How can researchers address discrepancies in reported bioactivity data for 8-Guanidino-octanoic acid across in vitro and in vivo models?

Discrepancies often arise from differences in:

  • Model systems (e.g., cell line specificity, animal strain variability).
  • Dosage regimens (e.g., acute vs. chronic administration).
  • Pharmacokinetic factors (e.g., bioavailability, metabolic stability).

Q. Methodological solutions :

  • Conduct meta-analyses to identify trends across studies .
  • Use isogenic cell lines or humanized animal models to reduce biological variability .
  • Perform dose-response normalization to account for differences in experimental setups .

What advanced techniques are suitable for elucidating the mechanism of action of 8-Guanidino-octanoic acid at the molecular level?

Advanced mechanistic studies may involve:

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins .
  • Cryo-electron microscopy (cryo-EM) for structural insights into ligand-protein interactions .
  • RNA sequencing or proteomics to map downstream signaling pathways .

Q. Validation steps :

  • Use knockout/knockdown models (e.g., CRISPR-Cas9) to confirm target specificity .
  • Cross-validate findings with orthogonal assays (e.g., fluorescence polarization for binding assays) .

How should researchers design experiments to evaluate the metabolic stability of 8-Guanidino-octanoic acid in physiological environments?

A robust experimental design includes:

  • In vitro metabolic assays using liver microsomes or hepatocytes to assess phase I/II metabolism .
  • LC-MS/MS quantification of parent compound and metabolites over time .
  • pH-dependent stability studies in simulated gastric/intestinal fluids .

Q. Data interpretation :

  • Calculate half-life (t½) and intrinsic clearance (CLint) to predict in vivo behavior .
  • Compare results across species (e.g., human vs. rodent microsomes) for translational relevance .

What strategies are effective for resolving contradictions in cytotoxicity data for 8-Guanidino-octanoic acid?

Contradictions may stem from:

  • Assay interference (e.g., compound autofluorescence in MTT assays).
  • Cell culture conditions (e.g., serum concentration, passage number).

Q. Mitigation approaches :

  • Use label-free cytotoxicity assays (e.g., impedance-based systems) .
  • Standardize cell culture protocols and include positive/negative controls in all experiments .
  • Apply multivariate statistical analysis to distinguish compound-specific effects from noise .

How can computational modeling enhance the design of derivatives of 8-Guanidino-octanoic acid with improved potency?

Computational workflows should integrate:

  • Molecular docking to predict binding poses in target active sites .
  • Quantitative structure-activity relationship (QSAR) models to prioritize synthetic candidates .
  • Molecular dynamics (MD) simulations to assess conformational stability .

Q. Validation requirements :

  • Synthesize top-ranked derivatives and test experimentally .
  • Compare computational predictions with empirical IC50 values .

What guidelines should be followed when reporting the physicochemical properties of 8-Guanidino-octanoic acid in publications?

Adhere to journal-specific standards (e.g., Beilstein Journal of Organic Chemistry guidelines):

  • Report melting point , logP , and aqueous solubility using validated methods (e.g., shake-flask for logP) .
  • Include spectral data (NMR, HRMS) in supplementary materials .
  • Disclose purity thresholds (e.g., ≥95% by HPLC) and analytical conditions .

Q. Common pitfalls to avoid :

  • Omitting experimental details critical for reproducibility .
  • Overinterpreting preliminary data without statistical rigor .

How can researchers optimize the formulation of 8-Guanidino-octanoic acid for preclinical studies?

Formulation strategies include:

  • Solubility enhancement via co-solvents (e.g., DMSO/PEG mixtures) or nanoemulsions .
  • Stability testing under accelerated conditions (40°C/75% RH) to identify degradation products .
  • Bioavailability studies using pharmacokinetic profiling in relevant animal models .

Q. Documentation requirements :

  • Specify excipients, storage conditions, and reconstitution protocols .
  • Compare formulation efficacy against unformulated controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.